2-(Ethenesulfonyl)acetic acid

Übersicht

Beschreibung

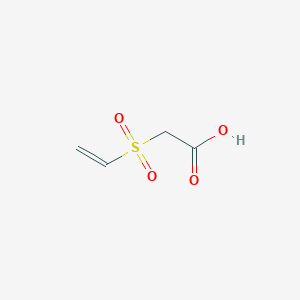

Molecular Structure Analysis

The molecular structure of 2-(Ethenesulfonyl)acetic acid consists of a two-carbon backbone (ethene) with a sulfonyl group and an acetic acid group attached . The exact structure can be determined using techniques like NMR spectroscopy .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Ethenesulfonyl)acetic acid are not detailed in the literature, it can be inferred that it may participate in reactions typical of carboxylic acids and sulfonyl groups. For instance, carboxylic acids can undergo reactions like esterification .Wissenschaftliche Forschungsanwendungen

Ethanol Synthesis

- Application Summary : Acetic acid is used in the synthesis of ethanol . This process is beneficial for industrially massive synthesis of ethanol from acetic acid, which can be obtained from renewable biomass .

- Methods and Procedures : The pathway of CH3COOH → CH3COO → CH3CHOO → CH3CHO → CH3CH2O → CH3CH2OH was found to be most favorable . The high activation barriers for CH3COO hydrogenation to CH3CHOO (1.33 eV) and CH3CH2O hydrogenation to CH3CH2OH (1.04 eV) indicate that these two steps are the rate-limiting steps .

- Results and Outcomes : The results show that there are probably two more active intermediate species of CH3CO and CH3CH(OH)O besides CH3COO .

Organic Acid and Solvent Production

- Application Summary : Acetic acid is used in the production of bulk organic acids and solvents . Prior to the development of the petroleum-based chemical industry, microbial fermentations of agricultural biomass were a major source of a number of useful bulk organic chemicals .

- Methods and Procedures : Specific bacterial strains were selected from nature to produce commercially needed bulk chemicals such as lactic acid, acetic acid, acetone and butanol, and more recently gluconic acid and polyhydroxyalkanoates .

- Results and Outcomes : Using the tools of metabolic engineering, bacterial strains are being altered for production of propanediols, butanediol, and succinic acid at higher yields and productivity than are possible using natural strains .

Hydrometallurgy

- Methods and Procedures : MSA can be used in the metallurgy of copper, zinc, cobalt, nickel, and rare earths, as well as in the recycling of metals from end-of-life products . Although MSA itself is a non-oxidizing acid, in combination with hydrogen peroxide it yields strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .

- Results and Outcomes : The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .

Electroplating

- Application Summary : Methanesulfonic acid has become a popular replacement for other acids in numerous industrial and laboratory applications, including electroplating .

- Methods and Procedures : MSA and its salts are compatible with the electrowinning of metals because the anode reaction involves the formation of oxygen gas (unlike chlorine gas formation in chloride electrolytes) and no cathodic reduction of the anion occurs (unlike nitrate reduction in nitrate electrolytes) .

- Results and Outcomes : MSA’s high solubility of its salts in water: methanesulfonate salts have a much higher solubility in water than sulfate salts .

Cleaning Fluids

- Application Summary : Methanesulfonic acid (MSA) is used in the production of cleaning fluids . It’s a strong acid with low toxicity and is biodegradable .

- Methods and Procedures : MSA is used in cleaning fluids due to its ability to dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) .

- Results and Outcomes : The use of MSA in cleaning fluids contributes to a more sustainable and environmentally friendly cleaning process .

Catalyst in Organic Synthesis

- Application Summary : MSA is used as a catalyst in organic synthesis . It’s a strong acid that is stable against chemical oxidation and reduction .

- Methods and Procedures : MSA can be used as a catalyst in various organic reactions due to its strong acidity and stability .

- Results and Outcomes : The use of MSA as a catalyst can improve the efficiency and selectivity of various organic reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-ethenylsulfonylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S/c1-2-9(7,8)3-4(5)6/h2H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHZEKKRIHMIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethenesulfonyl)acetic acid | |

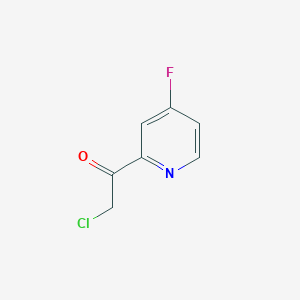

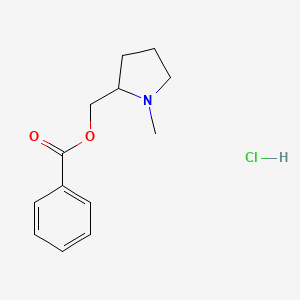

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

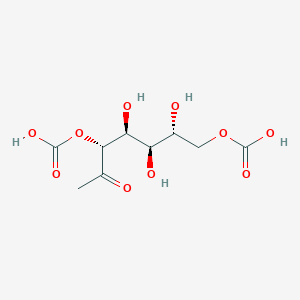

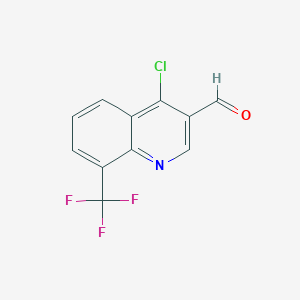

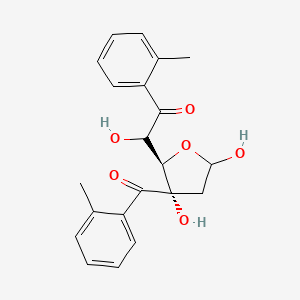

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (4aR,7R,8S,8aS)-4a,6,8-trihydroxy-2-phenyl-7-(tosyloxy)hexahydro-5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B1437121.png)

![2-(2-Deoxy-b-D-ribofuranosyl)-2,3,8,9-tetrahydro-7-oxa-2,3,5,6-tetraazabenz[cd]azulen-4-amine](/img/structure/B1437122.png)

![[[(6R,7r)-2-[[(4-methoxyphenyl)methoxy]carbonyl]-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenyl-phosphonium iodide](/img/structure/B1437123.png)

![(3AR,4S,4aS,7aS,8S,8aS)-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d']bis([1,3]dioxole)-4,8-diyl dibutyrate](/img/structure/B1437129.png)